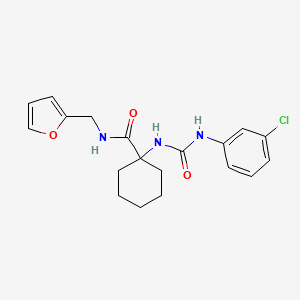
Cyclohexanecarboxamide,1-((3-chlorophenyl)aminocarbonylamino)-n-(2-furanylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxamide group, a chlorophenyl group, and a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- typically involves multiple steps, starting with the preparation of the cyclohexanecarboxamide core. This can be achieved through the reaction of cyclohexanecarboxylic acid with ammonia or an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
科学的研究の応用
CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
作用機序
The mechanism of action of CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
類似化合物との比較
Similar Compounds
Similar compounds include other cyclohexanecarboxamides and derivatives with different substituents on the cyclohexane ring or the amide group. Examples include:
- Cyclohexanecarboxamide
- Cyclohexylcarboxamide
- Hexahydrobenzoic acid amide
Uniqueness
The uniqueness of CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C19H22ClN3O3 |
|---|---|
分子量 |
375.8 g/mol |
IUPAC名 |
1-[(3-chlorophenyl)carbamoylamino]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H22ClN3O3/c20-14-6-4-7-15(12-14)22-18(25)23-19(9-2-1-3-10-19)17(24)21-13-16-8-5-11-26-16/h4-8,11-12H,1-3,9-10,13H2,(H,21,24)(H2,22,23,25) |
InChIキー |
FNENAQPSLULFNL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C(=O)NCC2=CC=CO2)NC(=O)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


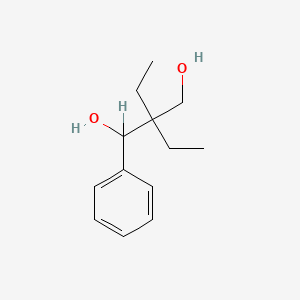
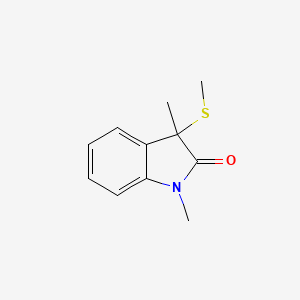

![tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate](/img/structure/B13951940.png)
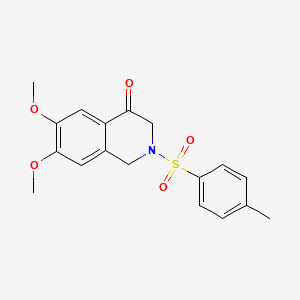
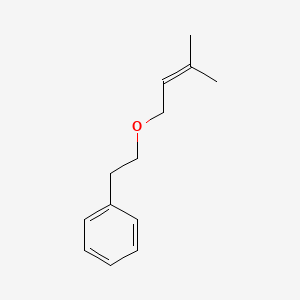
![1,1,5,9-Tetramethylspiro[5.5]undecane](/img/structure/B13951968.png)
![(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
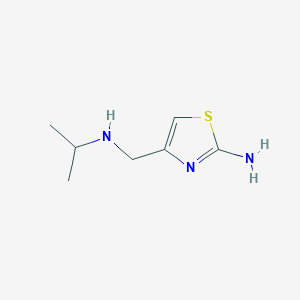
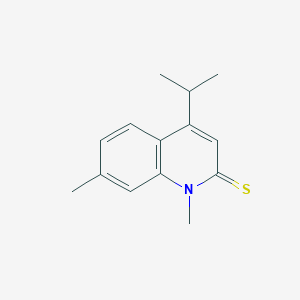
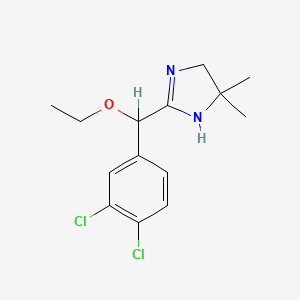
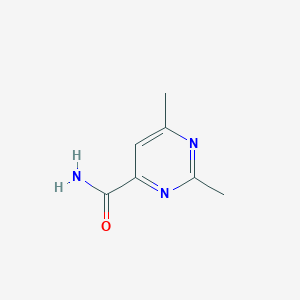
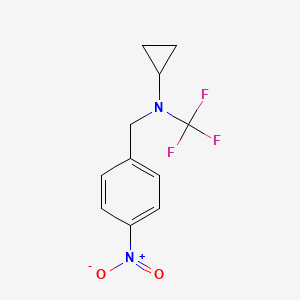
![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
